molecular formula C8H14N2OS B15254752 3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol

3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B15254752
M. Wt: 186.28 g/mol
InChI Key: WYYMBBGOMIANAL-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

3-amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-5(3-9)7(11)8-10-4-6(2)12-8/h4-5,7,11H,3,9H2,1-2H3

InChI Key

WYYMBBGOMIANAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(C(C)CN)O

Origin of Product

United States

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